molecular formula C2H4Se B14746256 Selenirane CAS No. 661-21-2

Selenirane

Cat. No.: B14746256
CAS No.: 661-21-2
M. Wt: 107.02 g/mol
InChI Key: QPPANNFQTKFONY-UHFFFAOYSA-N
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Description

Selenirane is a three-membered ring compound containing one selenium atom. It is the selenium analogue of epoxides and thiiranes, and is also referred to as episelenide.

Preparation Methods

Selenirane can be synthesized through several methods. One common approach involves the dealkylation of seleniranium salts. For instance, seleniranium salts such as [Ad2SeR]+X- can be synthesized from strained alkenes like bis(adamantylidene). The diselenides (Me3SiCH2CH2Se)2 and (tBuMe2SiCH2CH2Se)2 are also used in the preparation of seleniranium salts . the synthesis of this compound itself is challenging due to its instability, often leading to decomposition into alkenes and elemental selenium .

Chemical Reactions Analysis

Selenirane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert this compound to selenides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Selenirane has several scientific research applications:

Mechanism of Action

The mechanism of action of selenirane involves its interaction with various molecular targets and pathways. This compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the selenium atom, which can form stable bonds with other elements. The specific pathways involved depend on the context in which this compound is used, such as its role in antioxidant defense mechanisms or its interaction with cellular components .

Comparison with Similar Compounds

Selenirane is similar to other three-membered ring compounds like thiirane (containing sulfur) and oxirane (containing oxygen). this compound is unique due to the presence of selenium, which imparts distinct chemical properties. For example, this compound is more reactive than oxirane and thiirane due to the larger atomic size and lower electronegativity of selenium. This increased reactivity makes this compound a valuable compound in synthetic chemistry .

Similar Compounds

Properties

CAS No.

661-21-2

Molecular Formula

C2H4Se

Molecular Weight

107.02 g/mol

IUPAC Name

selenirane

InChI

InChI=1S/C2H4Se/c1-2-3-1/h1-2H2

InChI Key

QPPANNFQTKFONY-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]1

Origin of Product

United States

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